molecular formula C8H8BrFZn B6303196 2-Fluoro-3-methylbenzylzinc bromide, 0.50 M in THF CAS No. 1072788-03-4

2-Fluoro-3-methylbenzylzinc bromide, 0.50 M in THF

Cat. No. B6303196
CAS RN: 1072788-03-4
M. Wt: 268.4 g/mol
InChI Key: UMEBTCHKWRCCAQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-methylbenzylzinc bromide, 0.50 M in THF, is an organometallic compound that has been used in a variety of scientific research applications. This compound is a colorless solid, and is soluble in THF, chloroform, and methanol. It is a useful reagent for organic synthesis, and has been used in a number of biochemical and physiological studies due to its unique properties. 50 M in THF.

Scientific Research Applications

2-Fluoro-3-methylbenzylzinc bromide, 0.50 M in THF, has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, such as carboxylic acids, amides, and ethers. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, this compound has been used in the synthesis of biologically active compounds, such as antibiotics and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylbenzylzinc bromide, 0.50 M in THF, is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, and reacts with nucleophiles to form a new bond. This reaction is believed to be the basis for its use as a catalyst in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-3-methylbenzylzinc bromide, 0.50 M in THF, are not yet fully understood. However, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory compounds, and the inhibition of this enzyme can lead to a decrease in inflammation. Additionally, this compound has been shown to have a mild antioxidant effect, which may be beneficial in certain applications.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Fluoro-3-methylbenzylzinc bromide, 0.50 M in THF, in laboratory experiments include its low cost, its stability in a variety of solvents, and its ability to catalyze a variety of reactions. Additionally, this compound is relatively non-toxic and has a low vapor pressure, making it safe to use in the laboratory.
The main limitation of this compound is its low solubility in water. This can limit its use in certain applications, such as in aqueous systems. Additionally, this compound is not very stable in the presence of strong acids or bases, and can decompose under these conditions.

Future Directions

The potential future directions for 2-Fluoro-3-methylbenzylzinc bromide, 0.50 M in THF, include further exploration of its use as a catalyst in organic synthesis, its potential use in the synthesis of biologically active compounds, and its potential use in the synthesis of polymers. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic applications. Finally, further research into the solubility of this compound in water could lead to new applications in aqueous systems.

Synthesis Methods

2-Fluoro-3-methylbenzylzinc bromide, 0.50 M in THF, can be synthesized in a two-step process. The first step involves the reaction of 2-fluoro-3-methylbenzaldehyde with zinc bromide in THF. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture to form the desired product. The reaction is typically carried out at room temperature, and the product can be isolated as a white solid.

properties

IUPAC Name

bromozinc(1+);2-fluoro-1-methanidyl-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F.BrH.Zn/c1-6-4-3-5-7(2)8(6)9;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEBTCHKWRCCAQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[CH2-])F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methylbenzylzinc bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.